(Z)-2,3-Dimethyl-4-oxopent-2-enal
CAS No.: 104613-82-3
Cat. No.: VC20745936
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104613-82-3 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | (Z)-2,3-dimethyl-4-oxopent-2-enal |
| Standard InChI | InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5- |
| Standard InChI Key | JOIPXRIQHWMPFU-WAYWQWQTSA-N |
| Isomeric SMILES | C/C(=C(\C)/C(=O)C)/C=O |
| SMILES | CC(=C(C)C(=O)C)C=O |
| Canonical SMILES | CC(=C(C)C(=O)C)C=O |
Introduction
Structural Characteristics and Properties
Molecular Structure
(Z)-2,3-Dimethyl-4-oxopent-2-enal contains a carbon backbone with two carbonyl functionalities: an aldehyde group and a ketone group. The molecule features a double bond between carbon atoms 2 and 3, with methyl groups attached to both of these carbons. The (Z) designation indicates that the methyl groups are positioned on the same side of the double bond, creating a cis configuration. This stereochemical arrangement significantly influences the compound's physical and chemical properties.
The molecular formula of (Z)-2,3-Dimethyl-4-oxopent-2-enal is C₇H₁₀O₂, similar to its structural relative 2,3-dimethyl-4-oxopentanal (C₇H₁₂O₂), which lacks the double bond . The presence of this double bond makes (Z)-2,3-Dimethyl-4-oxopent-2-enal an α,β-unsaturated aldehyde, which contributes to its distinct reactivity profile.
Physical and Chemical Properties
Based on its structural characteristics and comparison with similar compounds, (Z)-2,3-Dimethyl-4-oxopent-2-enal is expected to exhibit the following properties:
Table 1: Estimated Physical and Chemical Properties of (Z)-2,3-Dimethyl-4-oxopent-2-enal
The compound's α,β-unsaturated structure imparts distinctive spectroscopic properties, particularly in UV-visible spectroscopy, where conjugated systems typically show absorption at longer wavelengths compared to isolated double bonds or carbonyl groups.
Relationship to Similar Compounds
Structural Relatives
(Z)-2,3-Dimethyl-4-oxopent-2-enal shares structural similarities with several compounds that have been more extensively studied:
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(Z)-2,3-dimethyl-4-oxopent-2-enoic acid (C₇H₁₀O₃) - A closely related compound with a carboxylic acid group instead of an aldehyde group .
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2,3-Dimethyl-4-oxopentanal (C₇H₁₂O₂) - The saturated analog lacking the double bond between positions 2 and 3 .
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(Z)-4-oxopent-2-enal (C₅H₆O₂) - A simpler analog without the methyl substituents .
Table 2: Comparison of (Z)-2,3-Dimethyl-4-oxopent-2-enal with Related Compounds
The comparison with these related structures provides insight into how the functional groups and structural features influence the properties and reactivity patterns of (Z)-2,3-Dimethyl-4-oxopent-2-enal.
Chemical Reactivity and Reactions
Characteristic Reactivity
As an α,β-unsaturated aldehyde with an additional ketone functionality, (Z)-2,3-Dimethyl-4-oxopent-2-enal is expected to exhibit rich chemical reactivity. Its reactivity profile is characterized by:
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Carbonyl reactivity: Both the aldehyde and ketone groups can undergo nucleophilic addition reactions, with the aldehyde generally being more reactive.
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Conjugated system reactivity: The α,β-unsaturated aldehyde portion makes the compound susceptible to 1,4-addition (Michael addition) reactions with nucleophiles.
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Double bond reactivity: The C=C double bond can participate in addition reactions, including oxidation, reduction, and cycloaddition processes.
Atmospheric Chemistry and Ozonolysis
Unsaturated compounds like (Z)-2,3-Dimethyl-4-oxopent-2-enal are important in atmospheric chemistry, particularly in their reactions with oxidants such as ozone (O₃). The reaction with ozone involves the concerted addition of O₃ to the double bond, forming a primary ozonide that subsequently decomposes to yield carbonyl compounds and Criegee intermediates .
The ozonolysis reaction proceeds through the following general mechanism:
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Addition of O₃ to the double bond
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Formation of an unstable primary ozonide
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Decomposition to carbonyl compounds and Criegee intermediates
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Further reactions of Criegee intermediates to form various products
These reactions are significant in both atmospheric chemistry and synthetic organic chemistry, where ozonolysis can be used as a method for cleaving carbon-carbon double bonds.
Analytical Characterization
Spectroscopic Properties
The structural features of (Z)-2,3-Dimethyl-4-oxopent-2-enal would manifest in characteristic spectroscopic signatures:
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Infrared (IR) Spectroscopy:
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Strong carbonyl absorption bands (~1720-1740 cm⁻¹ for aldehyde C=O)
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Ketone C=O absorption (~1710-1720 cm⁻¹)
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C=C stretching vibration (~1620-1680 cm⁻¹)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show a characteristic aldehyde proton signal (~9.5-10 ppm)
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Methyl group signals (~1.5-2.5 ppm)
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The (Z) configuration could be confirmed by nuclear Overhauser effect (NOE) experiments
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Mass Spectrometry:
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Molecular ion peak at m/z 126
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Fragmentation patterns including loss of CHO (m/z 97) and other characteristic fragmentations
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Chromatographic Analysis
Chromatographic methods suitable for analyzing (Z)-2,3-Dimethyl-4-oxopent-2-enal include:
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Gas Chromatography (GC): Particularly useful when coupled with Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC): Especially with UV or diode array detection
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identification
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